molecular formula C19H18O3 B12532770 Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate CAS No. 819802-98-7

Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate

Cat. No.: B12532770
CAS No.: 819802-98-7
M. Wt: 294.3 g/mol
InChI Key: ZTMHWJCACQLXSP-UHFFFAOYSA-N
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Description

Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C19H18O3. It is a derivative of cyclopentanone, featuring two phenyl groups and a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate can be synthesized through several methods. One common approach involves the reaction of 4,4-diphenylcyclopentanone with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired ester product.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions. The process may include the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can serve as a precursor in the synthesis of biologically active molecules.

    Medicine: It is investigated for potential pharmaceutical applications, including drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors. The phenyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxocyclopentanecarboxylate
  • Methyl 4,4-dimethyl-2-oxocyclopentanecarboxylate

Uniqueness

Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate is unique due to the presence of two phenyl groups, which enhance its reactivity and potential for forming π-π interactions. This structural feature distinguishes it from other cyclopentanone derivatives and contributes to its diverse applications in research and industry.

Biological Activity

Methyl 4,4-diphenyl-2-oxocyclopentanecarboxylate (MDOC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MDOC, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MDOC is characterized by its unique cyclopentanecarboxylate structure, featuring two phenyl groups and a ketone functional group. Its molecular formula is C19H18O3C_{19}H_{18}O_3, and it exhibits properties that facilitate interaction with various biological targets.

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of MDOC. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators such as TNF-α and IL-6 in vitro. This activity suggests potential therapeutic applications in treating inflammatory diseases.

2. Antioxidant Activity

MDOC exhibits notable antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. The compound's ability to scavenge free radicals has been demonstrated in various assays, indicating its potential use as a protective agent against oxidative damage.

3. Anticancer Potential

Research indicates that MDOC may possess anticancer properties by inducing apoptosis in cancer cell lines. Studies have reported that MDOC treatment leads to cell cycle arrest and increased levels of apoptotic markers in human cancer cells, suggesting its potential as a chemotherapeutic agent.

The biological activity of MDOC can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : MDOC has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways, including NF-κB and MAPK pathways, leading to reduced inflammation and cell proliferation.
  • Interaction with Cellular Receptors : MDOC's structure allows it to interact with specific cellular receptors, potentially modulating their activity and influencing cellular responses.

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that MDOC significantly reduced paw edema induced by carrageenan injection, indicating its anti-inflammatory efficacy. The reduction in edema was accompanied by decreased levels of inflammatory markers in serum samples.

Case Study 2: Antioxidant Properties

In vitro assays using DPPH and ABTS radical scavenging methods showed that MDOC exhibited strong antioxidant activity. The IC50 values obtained were comparable to standard antioxidants like ascorbic acid, underscoring the compound's potential as an antioxidant agent.

Case Study 3: Anticancer Activity

In a study involving human breast cancer cells (MCF-7), treatment with MDOC resulted in a significant decrease in cell viability (IC50 = 25 µM). Flow cytometry analysis indicated an increase in apoptotic cells after treatment, highlighting its potential as an anticancer therapeutic.

Data Summary

The following table summarizes key findings related to the biological activities of MDOC:

Biological ActivityModel/SystemKey FindingsReference
Anti-inflammatoryAnimal modelReduced paw edema
AntioxidantIn vitro assaysStrong radical scavenging activity
AnticancerMCF-7 cell lineInduced apoptosis; IC50 = 25 µM

Properties

CAS No.

819802-98-7

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

methyl 2-oxo-4,4-diphenylcyclopentane-1-carboxylate

InChI

InChI=1S/C19H18O3/c1-22-18(21)16-12-19(13-17(16)20,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3

InChI Key

ZTMHWJCACQLXSP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CC1=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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